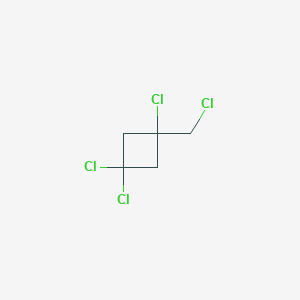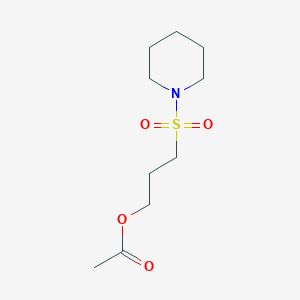
3-(Piperidine-1-sulfonyl)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidine-1-sulfonyl)propyl acetate is an organic compound that features a piperidine ring, a sulfonyl group, and an acetate ester. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various bioactive molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidine-1-sulfonyl)propyl acetate typically involves the following steps:
Formation of Piperidine-1-sulfonyl Chloride: Piperidine is reacted with chlorosulfonic acid to form piperidine-1-sulfonyl chloride.
Nucleophilic Substitution: The piperidine-1-sulfonyl chloride is then reacted with 3-hydroxypropyl acetate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidine-1-sulfonyl)propyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acetate ester can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Piperidine-1-sulfonyl)propyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Piperidine-1-sulfonyl)propyl acetate involves its interaction with biological targets such as enzymes and receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with a wide range of applications in organic synthesis and pharmaceuticals.
Piperazine: Another nitrogen-containing heterocycle with similar applications but different chemical properties.
Pyrrolidine: A five-membered ring analog with distinct reactivity and applications.
Uniqueness
3-(Piperidine-1-sulfonyl)propyl acetate is unique due to the combination of the piperidine ring, sulfonyl group, and acetate ester, which provides a versatile scaffold for chemical modifications and potential biological activity .
Propriétés
Numéro CAS |
113309-33-4 |
|---|---|
Formule moléculaire |
C10H19NO4S |
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
3-piperidin-1-ylsulfonylpropyl acetate |
InChI |
InChI=1S/C10H19NO4S/c1-10(12)15-8-5-9-16(13,14)11-6-3-2-4-7-11/h2-9H2,1H3 |
Clé InChI |
UZOCBLLZNZRFQW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCS(=O)(=O)N1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


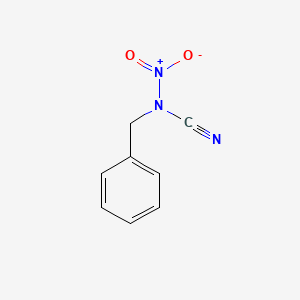
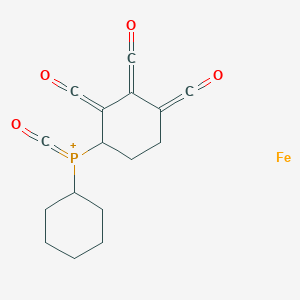
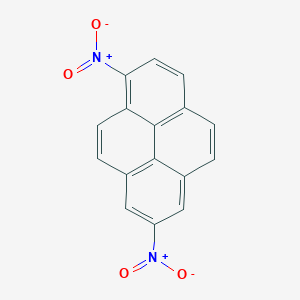
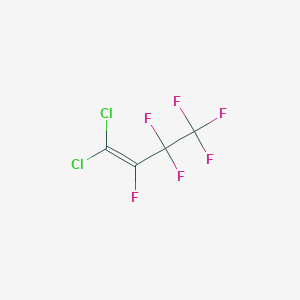

![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
phosphanium bromide](/img/structure/B14307084.png)

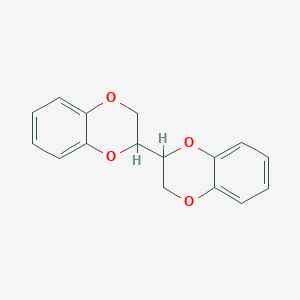

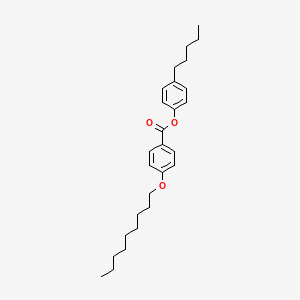
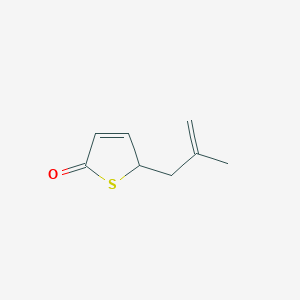
![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
